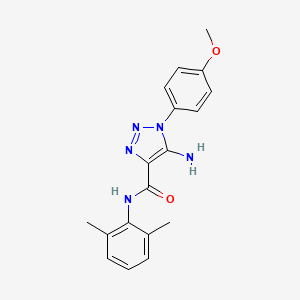

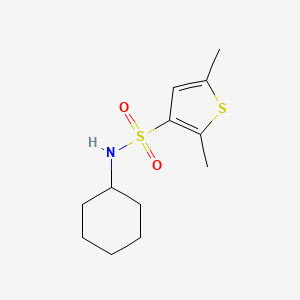

![molecular formula C18H24N4O B5521058 2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)

2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of pyrazolo[1,5-a]pyridine derivatives, including the compound , can involve various strategies such as flash vacuum pyrolysis, oxidative [3+2] cycloaddition, and metal-free conditions at room temperature. For instance, flash vacuum pyrolysis of 1-(alkyn-2′-oyl)-3-methylpyrazoles forms pyrazolo[1,5-a]pyridin-5-ols, a process that may involve N1 → N2 migration of the N-alkynoyl group (Brown et al., 1994). Another method described the synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition under metal-free conditions (Ravi et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives has been analyzed through various techniques, including X-ray crystallography. The study of 2-methylpyrazolo[1,5-a]pyridin-5-ol, for example, established its fused-ring structure (Brown et al., 1994).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyridine derivatives undergo various chemical reactions, including cycloadditions and condensations, to yield functionalized compounds. The versatility of these reactions allows for the synthesis of a wide range of derivatives with potential applications in different fields (Ravi et al., 2017).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyridine derivatives, such as their crystalline architectures and photoluminescent properties, have been explored. Studies have shown that these compounds can form various crystalline structures and exhibit interesting luminescent properties (Zhu et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyridine derivatives, including their reactivity and interaction with other molecules, are influenced by their structural characteristics. These properties have been investigated through synthesis and characterization of new compounds, revealing insights into their stability, reactivity, and potential applications (Ravi et al., 2017).

科学的研究の応用

Synthesis and Structural Analysis

- A study by El-Subbagh et al. (2000) involved the synthesis of 3,5-bis(arylidene)-4-piperidones and their corresponding fused pyridines, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, to evaluate their antiviral and antitumor activities. The pyrano[3,2-c]pyridines heterocyclic system was found to be the most active against investigated heterocycles (El-Subbagh et al., 2000).

- Karthikeyan et al. (2010) described the crystal structure of a 2H-pyrazolo[4,3-c]pyridine derivative, highlighting its conformation and intramolecular interactions (Karthikeyan et al., 2010).

Biological Applications and Antitumor Activity

- Research by El-Subbagh et al. (2000) also reported on compounds exhibiting broad-spectrum antitumor activity, with certain compounds showing moderate selectivity towards leukemia cell lines. This demonstrates the potential of these heterocycles in developing antitumor agents (El-Subbagh et al., 2000).

- A study on the synthesis and biological evaluation of benzopyranylamine compounds by Jurd (1996) identified compounds active against various cancer cell lines, highlighting the potential of fused pyridine systems in cancer therapy (Jurd, 1996).

Coordination Chemistry and Luminescence

- Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which have been used as ligands for over 15 years. The review highlights applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

特性

IUPAC Name |

(2-methyl-5-propan-2-ylpyrazol-3-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-13(2)15-12-17(21(3)20-15)18(23)22-11-7-5-9-16(22)14-8-4-6-10-19-14/h4,6,8,10,12-13,16H,5,7,9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEHONOHBITNPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C(=O)N2CCCCC2C3=CC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,7aR*)-1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520983.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5520991.png)

![6-methoxy-3-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5521006.png)

![3-(2-pyridinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5521016.png)

![5-ethyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521020.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5521023.png)

![(1S*,5R*)-3-[(2'-fluoro-2-biphenylyl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5521029.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)

![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)